2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide

Spirohydantoin SAR Stereochemistry–Activity Relationships Lipophilicity Modulation

2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide (CAS 848288-79-9; molecular formula C₁₈H₂₃N₃O₃; MW 329.4 g/mol) belongs to the N-aryl diazaspirocyclic acetamide class, built upon a 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane hydantoin core coupled via an acetamide linker to a 3-methylphenyl (m-tolyl) moiety. The spirocyclic hydantoin scaffold confers conformational rigidity and a defined three-dimensional pharmacophore, while the 6-methyl substituent on the cyclohexane ring introduces a stereogenic center not present in the des-methyl analog (CAS 734539-62-9).

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 848288-79-9
Cat. No. B2508407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide
CAS848288-79-9
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C
InChIInChI=1S/C18H23N3O3/c1-12-6-5-8-14(10-12)19-15(22)11-21-16(23)18(20-17(21)24)9-4-3-7-13(18)2/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3,(H,19,22)(H,20,24)
InChIKeyDHULCOKZMVAIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide (CAS 848288-79-9): Core Structure, Class Assignment, and Procurement Context


2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide (CAS 848288-79-9; molecular formula C₁₈H₂₃N₃O₃; MW 329.4 g/mol) belongs to the N-aryl diazaspirocyclic acetamide class, built upon a 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane hydantoin core coupled via an acetamide linker to a 3-methylphenyl (m-tolyl) moiety . The spirocyclic hydantoin scaffold confers conformational rigidity and a defined three-dimensional pharmacophore, while the 6-methyl substituent on the cyclohexane ring introduces a stereogenic center not present in the des-methyl analog (CAS 734539-62-9) . This compound falls within the structural scope of multiple patent families disclosing N-aryldiazaspirocyclic compounds as modulators of nicotinic acetylcholine receptors (nAChRs), neurokinin receptors, and aldose reductase [1][2]. As of the evidence cutoff date, no primary peer-reviewed publication reports quantitative biological activity data specifically for CAS 848288-79-9; the differentiation evidence presented herein is derived from structurally proximate analogs sharing the identical core scaffold with documented target engagement data.

Why 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide Cannot Be Interchanged with In-Class Analogs


The 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) chemotype encompasses a chemically diverse family wherein even single-atom variations in the N-aryl acetamide substituent or alterations to the spirocyclohexane ring produce divergent target engagement profiles [1]. Three structural features of CAS 848288-79-9 collectively preclude generic substitution: (i) the 6-methyl group on the spirocyclohexane ring introduces a stereogenic center and increases van der Waals surface area relative to the des-methyl analog (734539-62-9), altering both conformational preferences and lipophilicity; (ii) the 3-methylphenyl (m-tolyl) acetamide terminus provides a specific hydrogen-bond acceptor/donor geometry distinct from the 3-methoxyphenyl analog (569325-35-5) and the 4-bromophenyl analog (BDBM350527); and (iii) the combination of a hydantoin carbonyl pair with the acetamide linker creates a distinct electrostatic surface that differs from urea-linked (BDBM350520, BDBM350523) or directly N-arylated spirohydantoin variants [2]. Experimental data from the nearest available analogs confirm that these structural perturbations translate into measurable differences in biochemical potency: the 4-bromophenyl acetamide analog (BDBM350527) inhibits human aldose reductase (ALR1) with IC₅₀ = 720 nM, whereas the p-tolyl urea variant (BDBM350523) engages the formyl peptide receptor FPR2 with EC₅₀ = 363 nM—demonstrating that the N-substitution pattern drives target selectivity, not merely the core scaffold [3].

Quantitative Comparator Evidence for 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide (848288-79-9): Head-to-Head and Class-Level Differentiation


Structural Differentiation from the Des-6-Methyl Analog (734539-62-9): Stereochemical and Lipophilicity Consequences

CAS 848288-79-9 differs from its closest commercially available analog, 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide (CAS 734539-62-9), by the presence of a single methyl substituent at the 6-position of the spirocyclohexane ring . This modification: (a) introduces a stereogenic center at C6 (the spiro carbon bearing the methyl group is chiral), yielding a racemic mixture unless enantiomerically resolved; (b) increases molecular weight from 315.37 to 329.40 Da (Δ = +14.03 Da); (c) raises the calculated octanol-water partition coefficient (ClogP) by approximately 0.5–0.7 log units based on fragment-based estimation, consistent with the addition of one sp³-hybridized methylene equivalent . In spirohydantoin SAR literature, alkyl substitution at the cyclohexane ring has been shown to modulate both target binding affinity and metabolic stability: the Perez-Pineiro et al. (2009) virtual screening study identified 6-methyl-substituted diazaspiro[4.5]decane derivatives as preferential TryR ligands compared to their non-methylated counterparts, with the 6-methyl-containing BDBM28354 exhibiting measurable (though weak) TryR inhibition (IC₅₀ = 84,400 nM against T. cruzi TryR), whereas several non-methylated spirohydantoins in the same screen lacked detectable activity [1].

Spirohydantoin SAR Stereochemistry–Activity Relationships Lipophilicity Modulation

NR5A2/LRH-1 Nuclear Receptor Engagement by the 6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane Core Scaffold

The 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane core present in the target compound has demonstrated measurable engagement of nuclear receptor subfamily 5 group A member 2 (NR5A2/LRH-1) in a PubChem BioAssay (AID 651970). The structurally related analog BDBM95659—which shares the identical 6-methyl-spirohydantoin core but bears an N-[2-(4-methoxyphenyl)ethyl]acetamide side chain in place of the target compound's N-(3-methylphenyl)acetamide—inhibited human NR5A2 isoform 2 with an IC₅₀ of 1,310 nM (1.31 µM) in a qHTS screening format conducted by The Scripps Research Institute Molecular Screening Center [1]. This demonstrates that the 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane pharmacophore can productively engage the LRH-1 ligand-binding domain. The target compound 848288-79-9 differs from BDBM95659 only in the N-aryl acetamide region: a shorter, more rigid N-(3-methylphenyl)acetamide versus the flexible N-(2-(4-methoxyphenyl)ethyl)acetamide. The reduced conformational entropy and altered hydrogen-bonding capacity of the 3-methylphenyl group (lacking the methoxy H-bond acceptor and the ethylene spacer) are predicted to alter both binding pose and affinity [2]. LRH-1 is an orphan nuclear receptor implicated in cholesterol homeostasis, bile acid synthesis, and cancer cell proliferation, making it a target of sustained pharmaceutical interest [3].

Nuclear Receptor Modulation LRH-1/NR5A2 Metabolic Disease Target

Aldose Reductase (ALR1) Inhibitory Potential: Comparative Data from the N-(4-Bromophenyl) Analog

The N-(4-bromophenyl) acetamide analog BDBM350527—which shares the 1,3-diazaspiro[4.5]decane-2,4-dione core with the target compound but lacks the 6-methyl substituent and carries a 4-bromophenyl rather than a 3-methylphenyl group—exhibits concentration-dependent inhibition of human aldose reductase (ALR1, AKR1B1) with reported IC₅₀ values of 720 nM and 31,200 nM (31.2 µM) under distinct assay conditions, as disclosed in US patents US10208071, US10434112, and US10799518 [1]. The sub-micromolar IC₅₀ (720 nM) demonstrates that the spirohydantoin-acetamide scaffold can achieve nanomolar-range potency against ALR1 when appropriately substituted. The target compound 848288-79-9 differs at two positions: (i) the addition of a 6-methyl group, which is expected to enhance lipophilicity and potentially improve membrane permeability in cellular assays; and (ii) the 3-methylphenyl versus 4-bromophenyl substitution, which alters both electronic (bromo is electron-withdrawing; methyl is electron-donating) and steric properties [2]. ALR1 is a validated target for diabetic complications including neuropathy, nephropathy, and retinopathy, and spirohydantoin derivatives have a documented history as aldose reductase inhibitors in the medicinal chemistry literature [3].

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

Patent-Defined Target Space: Nicotinic Acetylcholine Receptor (nAChR) Modulation and Neurokinin (NK1) Antagonism

The compound 848288-79-9 falls within the Markush structures of two therapeutically significant patent families: (i) WO2004005293 (Targacept Inc.), which claims N-aryldiazaspirocyclic compounds as modulators of nicotinic acetylcholinergic receptors (nAChRs), particularly the α7 and α4β2 subtypes, for CNS disorders including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction [1]; and (ii) CA2561975 / WO2005108387, which claims substituted diaza-spiro-[4.5]-decane derivatives as neurokinin (NK1, combined NK1/NK2, NK1/NK3) antagonists for emesis, anxiety, depression, IBS, visceral pain, asthma, and COPD [2]. The 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane core is explicitly encompassed within the generic formulae of both patent families. Critically, these patents provide a defined intellectual property landscape and target hypothesis: procurement of 848288-79-9 enables screening against nAChR subtypes and neurokinin receptors with the advantage of a pre-mapped IP space, reducing freedom-to-operate risk in hit-to-lead campaigns [3]. While specific IC₅₀/Ki data for this exact compound against nAChRs or NK receptors have not been publicly disclosed, the diazaspiro[4.5]decane chemotype has produced clinical candidates in the NK1 space (e.g., rolapitant, a 2,7-diazaspiro[4.5]decan-2-one derivative with sub-nanomolar NK1 Ki) [4].

nAChR Modulation CNS Drug Discovery Neurokinin Receptor Antagonism

Safety and Handling Profile of the Core Scaffold: Hazard Classification for Laboratory Procurement

The core scaffold acid precursor, (6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid (CAS 743441-93-2), carries the following GHS hazard statements as reported by CymitQuimica: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These hazard classifications are relevant to 848288-79-9 procurement because the acetamide derivative shares the same core scaffold and is likely to exhibit comparable acute toxicity and irritancy profiles. In contrast, the des-methyl analog 734539-62-9 (2,4-dioxo-1,3-diazaspiro[4.5]decane core without 6-methyl) has no publicly available GHS data, creating an information asymmetry that favors the 6-methyl compound for risk-assessed procurement . Additionally, the 6-methyl core acid is available from multiple reputable chemical suppliers (AKSci, GlpBio, Leyan) with documented purity specifications (≥95–98%), enabling verification of the synthetic precursor quality and, by extension, confidence in the derived acetamide product .

Laboratory Safety GHS Classification Procurement Risk Assessment

Recommended Research and Procurement Application Scenarios for 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide (848288-79-9)


LRH-1/NR5A2 Nuclear Receptor Screening Campaigns with Conformationally Restricted N-Aryl Probes

Based on the demonstrated NR5A2 inhibitory activity of the 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane core (BDBM95659 IC₅₀ = 1.31 µM), CAS 848288-79-9 is recommended as a probe compound for LRH-1-focused screening cascades where a rigid N-(3-methylphenyl)acetamide substituent is desired to minimize conformational entropy relative to flexible N-alkylaryl analogs. The compound can serve as a starting point for SAR expansion around the N-aryl ring (varying substitution pattern: ortho-, meta-, para-methyl; halogen replacement) while maintaining the 6-methyl-spirohydantoin core constant, enabling isolation of N-aryl electronic and steric contributions to LRH-1 binding affinity [1]. Procurement of 848288-79-9 alongside the des-methyl analog 734539-62-9 enables a paired comparative analysis of the contribution of the C6-methyl stereocenter to both target engagement and off-target selectivity.

Aldose Reductase Inhibitor Lead Optimization Using the 6-Methyl Spirohydantoin Chemotype

Given that the N-(4-bromophenyl) analog BDBM350527 achieves ALR1 IC₅₀ = 720 nM, CAS 848288-79-9 represents a structurally differentiated analog for exploring electronic effects on ALR1 potency: the electron-donating 3-methylphenyl group in 848288-79-9 contrasts with the electron-withdrawing 4-bromophenyl group in BDBM350527, allowing systematic evaluation of aryl electronic parameters (Hammett σ) on ALR1 inhibition [1]. The 6-methyl substituent additionally provides a vector for further derivatization (e.g., oxidation to hydroxyl or ketone) to probe hydrogen-bonding interactions within the ALR1 active site. This scenario is supported by the established precedent of spirohydantoins as selective aldose reductase inhibitors, with some analogs exhibiting 8.5-fold selectivity for ALR2 over ALR1 and others achieving 127-fold selectivity, underscoring the tunability of this chemotype for isoform-selective inhibition [2].

Dual-Mechanism nAChR/Neurokinin Receptor Cross-Screening

CAS 848288-79-9 is positioned within the Markush scope of both the WO2004005293 (nAChR) and CA2561975 (neurokinin NK1/NK2/NK3) patent families, enabling a dual-target screening strategy with a single compound acquisition [1]. In practice, the compound can be submitted to α7 and α4β2 nAChR binding assays (radioligand displacement with [¹²⁵I]-α-bungarotoxin and [³H]-cytisine, respectively) and simultaneously to NK1 receptor binding assays (displacement of [³H]-substance P) to identify its primary pharmacological fingerprint. This dual-screening approach is particularly valuable for CNS drug discovery programs where both cholinergic and tachykinin pathways are implicated (e.g., emesis, anxiety, depression), and where a single chemotype addressing both targets would represent a significant competitive advantage [2].

Spirocyclic Fragment and Building Block Procurement for Diversity-Oriented Synthesis Libraries

CAS 848288-79-9 serves as a pre-functionalized spirocyclic building block in which the acetamide linkage provides a synthetic handle for further diversification (hydrolysis to the corresponding carboxylic acid CAS 743441-93-2, reduction to amine, or coupling to alternate aryl groups). The 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane core contributes significant three-dimensional character (Fsp³ = 0.61, calculated as the fraction of sp³-hybridized carbons), which is increasingly valued in fragment-based drug discovery and diversity-oriented synthesis for accessing underrepresented regions of chemical space [1]. The documented GHS profile (H302/H315/H319/H335) and multi-supplier availability of the core acid precursor facilitate streamlined procurement with established safety protocols, making 848288-79-9 suitable for incorporation into medium-to-high-throughput parallel synthesis workflows [2].

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